CYCLOPROPYL{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE
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Overview
Description
CYCLOPROPYL{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a cyclopropyl group attached to a piperazine ring, which is further substituted with a 3,4-dimethoxyphenylsulfonyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CYCLOPROPYL{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to begin with the cyclopropylation of a suitable precursor, followed by the introduction of the piperazine ring through nucleophilic substitution reactions. The final step involves the sulfonylation of the piperazine ring with 3,4-dimethoxybenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
CYCLOPROPYL{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
CYCLOPROPYL{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of CYCLOPROPYL{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, including inhibition of enzyme activity or alteration of cellular processes.
Comparison with Similar Compounds
CYCLOPROPYL{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE can be compared with other similar compounds, such as:
- Cyclopropyl(3,4-dimethoxyphenyl)methanone
- 1-Cyclopropyl-3-(3,4-dimethoxyphenyl)-2-propen-1-one
- (3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)(3,4-dimethoxyphenyl)methanone
These compounds share structural similarities but differ in their functional groups and overall chemical properties.
Properties
IUPAC Name |
cyclopropyl-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-22-14-6-5-13(11-15(14)23-2)24(20,21)18-9-7-17(8-10-18)16(19)12-3-4-12/h5-6,11-12H,3-4,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNFRKNEXKARNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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